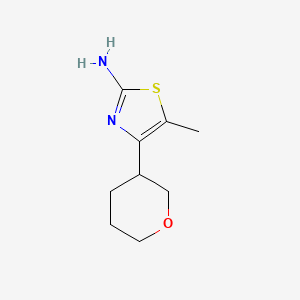

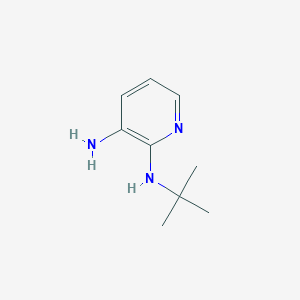

N2-(tert-Butyl)-2,3-pyridinediamine

Descripción general

Descripción

N2-(tert-Butyl)-2,3-pyridinediamine, also known as tBu-PDA, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound with a five-membered ring structure. tBu-PDA is a colorless to pale yellow liquid with a boiling point of 123-125 °C and a density of 1.03 g/cm3. It is soluble in water and is relatively stable in air. It is used as a reagent in organic synthesis and has been found to be a useful catalyst in the synthesis of various compounds.

Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

- Copper-Catalyzed Aerobic Reactions : A study demonstrated the role of copper complexes in facilitating aerobic reactions, showing the potential of tert-butyl substituted pyridine ligands in oxidative processes, which could be valuable for developing new catalytic methods in organic synthesis (Speier et al., 1996).

- Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, indicating the significance of tert-butyl groups in controlling stereoselectivity and facilitating the synthesis of complex molecules (Ellman et al., 2002).

Coordination Chemistry and Material Science

- Ligand Design for Metal Complexes : Research on the synthesis and coordination chemistry of pyridine derivatives has shown their utility in creating luminescent lanthanide compounds and iron complexes with unique properties, highlighting the importance of tert-butyl substituted pyridines in designing ligands for advanced materials (Halcrow, 2005).

- Metal-Free Catalytic Systems : The development of a metal-free catalytic system using iodine–pyridine–tert-butylhydroperoxide for the oxidation of benzylic methylenes and primary amines underlines the environmental benefits and efficiency of using tert-butyl pyridine frameworks in green chemistry applications (Zhang et al., 2009).

Sensing and Detection

- Detection of Metal Ions and Small Molecules : A terbium-metal-organic framework with pyridyl sites showed high sensitivity and selectivity in detecting Cu(2+) ions and nitromethane, demonstrating the potential of tert-butyl substituted pyridine ligands in constructing materials for environmental monitoring and safety applications (Zhao et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have antifungal activity against candida spp

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death .

Biochemical Pathways

Related compounds have been shown to affect the ergosterol biosynthesis pathway , which is crucial for the survival and growth of fungi.

Pharmacokinetics

A similar compound was found to be moderately toxic to humans based on admet analysis

Result of Action

Similar compounds have shown potent antifungal activity, including against multidrug-resistant candida spp . These compounds exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propiedades

IUPAC Name |

2-N-tert-butylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQUFHSXTHOLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-hydroxyethyl)-2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2689181.png)

![N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2689186.png)

![Methyl 2-{[(cyclohexylamino)carbonothioyl]amino}nicotinate](/img/structure/B2689187.png)

![[5-(Trifluoromethyl)oxolan-2-yl]methanol](/img/structure/B2689189.png)

![ethyl 8-bromo-2,3-dimethyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B2689200.png)